molecular formula C7H6BrNO B1630394 2-Bromobenzaldoxime

2-Bromobenzaldoxime

Cat. No.: B1630394
M. Wt: 200.03 g/mol
InChI Key: PSIRFUPZHPEKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromobenzaldoxime can be synthesized from 2-bromobenzaldehyde and hydroxylamine hydrochloride. The reaction typically involves the addition of hydroxylamine hydrochloride to 2-bromobenzaldehyde in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or ethanolic solution at room temperature .

Industrial Production Methods: The industrial production of 2-bromobenzaldehyde oxime follows similar synthetic routes but on a larger scale. The process involves the use of hydroxylamine hydrochloride and 2-bromobenzaldehyde in a controlled environment to ensure maximum yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH levels .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzaldoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed:

Scientific Research Applications

2-Bromobenzaldoxime has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-bromobenzaldehyde oxime involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes by forming covalent bonds with the active sites. This interaction can lead to the modification of protein structures and functions, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

  • 2-Bromobenzaldehyde
  • 3-Bromobenzaldehyde
  • 4-Bromobenzaldehyde
  • Benzaldehyde oxime
  • 4-Chlorobenzaldehyde oxime

Comparison: 2-Bromobenzaldoxime is unique due to the presence of both bromine and aldehyde functional groups, which provide it with distinct reactivity and applicationsIts oxime derivative also exhibits unique chemical properties that make it valuable in various scientific research applications .

Properties

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

IUPAC Name

N-[(2-bromophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H6BrNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H

InChI Key

PSIRFUPZHPEKAE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=NO)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NO)Br

Pictograms

Irritant

Origin of Product

United States

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